molecular formula C22H17N3O2 B6230747 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol CAS No. 1428735-82-3

4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol

Cat. No.: B6230747
CAS No.: 1428735-82-3
M. Wt: 355.4
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Description

4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is a complex organic compound featuring a phenol group substituted with a methoxy group and a pyridine-based structure

Properties

CAS No.

1428735-82-3

Molecular Formula

C22H17N3O2

Molecular Weight

355.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a condensation reaction between appropriate pyridine derivatives.

    Substitution Reactions: The next step involves the introduction of the methoxy group and the phenol group through substitution reactions. This can be achieved using reagents such as methanol and phenol under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research .

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